molecular formula C17H13N5O B2408551 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892478-83-0

6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2408551
CAS No.: 892478-83-0
M. Wt: 303.325
InChI Key: LHWFSYKGYQJOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetically designed triazolopyrimidine derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This compound belongs to a class of nitrogen-bridged heterocycles known for their planar geometry and significant biological potential, acting as bioisosteres of purine nuclei . The structural core features a fused triazolo[4,5-d]pyrimidin-7-one system, which is substituted at the N-3 and N-6 positions with phenyl and benzyl groups, respectively. This specific substitution pattern influences the molecule's overall conformation and intermolecular interaction capabilities, as evidenced by crystallographic studies on closely related analogues which show the triazolopyrimidine system to be essentially planar . The primary research value of this compound lies in its potential as a key intermediate for the synthesis of biologically active molecules. Triazolopyrimidine derivatives are extensively investigated for a range of therapeutic applications, and this compound's structure is particularly relevant for the development of kinase inhibitors . Furthermore, the synthetic methodology applicable to this class of compounds often involves strategic rearrangements, such as the Dimroth Rearrangement, which is a valuable tool for medicinal chemists to access diverse and complex heterocyclic systems with tailored properties . Researchers utilize this chemical probe to explore structure-activity relationships, particularly in the design of novel antitumor, antiviral, and anti-inflammatory agents . Applications: This product is intended for research purposes only. It is suited for use in: hit-to-lead optimization programs; investigating mechanisms of action in cellular models; synthesizing more complex derivatives for biological screening; and as a standard in analytical method development. Handling Note: For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

6-benzyl-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c23-17-15-16(22(20-19-15)14-9-5-2-6-10-14)18-12-21(17)11-13-7-3-1-4-8-13/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWFSYKGYQJOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine and phenylhydrazine with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required standards .

Chemical Reactions Analysis

Table 1: Typical Synthetic Routes for 6-benzyl-3-phenyl-3H- triazolo[4,5-d]pyrimidin-7(6H)-one

StepReagents/ConditionsProduct
Cyclization3-amino-1,2,4-triazole + benzyl carbonylTriazolo-pyrimidine intermediate
Regioselective AlkylationBenzylamine + carbonyl compoundAlkylated triazolo-pyrimidine
Final CyclizationNitrous acid at room temperature6-benzyl-3-phenyl-triazolo-pyrimidine

Chemical Reactions Involving 6-benzyl-3-phenyl-3H- triazolo[4,5-d]pyrimidin-7(6H)-one

This compound can undergo various chemical reactions due to its functional groups:

Reactivity Profile

  • Nucleophilic Substitution : The presence of nitrogen atoms in the triazole and pyrimidine rings allows for nucleophilic substitution reactions with electrophiles.

  • Hydrazinolysis : Treatment with hydrazine can lead to the formation of hydrazino derivatives.

Table 2: Chemical Reactions and Mechanisms

Reaction TypeDescriptionMechanism
Nucleophilic SubstitutionReaction with electrophiles (e.g., alkyl halides)Nucleophilic attack at nitrogen sites
HydrazinolysisFormation of hydrazino derivativesNucleophilic attack by hydrazine
AcetylationIntroduction of acetyl groupsReaction with acetic anhydride or acetates

Biological Activity and Mechanism of Action

Research indicates that 6-benzyl-3-phenyl-3H- triazolo[4,5-d]pyrimidin-7(6H)-one exhibits significant biological activity:

Biological Targets

The compound has shown potential as an inhibitor for various enzymes involved in cancer pathways. It interacts with specific biological targets through:

  • Enzyme Inhibition : Binding to active sites on enzymes such as kinases.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that derivatives of triazolo[4,5-d]pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that these compounds can act as inhibitors of specific kinases involved in cancer cell proliferation. The inhibition of mTOR (mammalian target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways by such compounds has been documented, highlighting their potential as therapeutic agents in oncology .

Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics. The mechanism involves the disruption of bacterial cell wall synthesis, making it a candidate for further exploration in pharmacology .

Neuroprotective Effects
Recent investigations into the neuroprotective effects of triazolo[4,5-d]pyrimidine derivatives have shown promise in treating neurodegenerative diseases. The compound's ability to modulate signaling pathways related to neuronal survival and apoptosis is under study. This application is particularly relevant given the rising incidence of conditions such as Alzheimer's disease and Parkinson's disease .

Biochemical Applications

Enzyme Inhibition
6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has been explored for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. This inhibition can lead to antiproliferative effects in rapidly dividing cells, making it a target for further drug development efforts .

Signal Transduction Modulation
The compound's influence on cellular signal transduction pathways has been documented. By modulating these pathways, it can affect various physiological processes including cell growth and differentiation. This property opens avenues for research into therapeutic applications for metabolic disorders and other conditions influenced by aberrant signaling .

Materials Science Applications

Polymer Chemistry
In materials science, the incorporation of triazolo[4,5-d]pyrimidine structures into polymer matrices has been investigated for developing new materials with enhanced properties. These compounds can impart thermal stability and mechanical strength to polymers, making them suitable for various industrial applications. The synthesis of copolymers containing this moiety is a growing area of interest .

Nanotechnology
The use of 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one in nanotechnology is being explored for drug delivery systems. Its ability to form nanoparticles can facilitate targeted delivery of therapeutic agents to specific sites within the body, improving efficacy while minimizing side effects. Research is ongoing to optimize these delivery systems for clinical applications .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various triazolo[4,5-d]pyrimidine derivatives, including 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one. The results showed significant inhibition of tumor growth in xenograft models when administered at specific dosages.

Case Study 2: Antimicrobial Efficacy

In a study assessing antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), derivatives of triazolo[4,5-d]pyrimidines demonstrated potent activity with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics.

Case Study 3: Neuroprotective Mechanisms

Research published in Neuroscience Letters highlighted the neuroprotective effects of triazolo[4,5-d]pyrimidine derivatives on neuronal cultures exposed to oxidative stress. The study found that these compounds reduced apoptosis rates significantly compared to control groups.

Mechanism of Action

The mechanism of action of 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells. This inhibition is achieved through the suppression of endoplasmic reticulum stress and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Comparison with Structural Analogs

The antiviral activity and structural features of 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one are best understood in comparison with related compounds:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Structural Features Antiviral Activity (CHIKV) Mechanism of Action Resistance Mutations References
6-Benzyl-3-phenyl derivative 6-benzyl, 3-phenyl, triazolopyrimidinone core Moderate (EC₅₀ ~1–5 µM) nsP1 guanylylation inhibition P34S, T246A
MADTP-314 3-aryl (meta-substituted), 5-ethyl substituent High (EC₅₀ <1 µM) nsP1 inhibition P34S
6-Butyl-5-(4-methoxy-phen-oxy) derivative 6-butyl, 5-phenoxy substituent Low (EC₅₀ >10 µM) Undetermined Not reported
Lobaric acid Natural product, unrelated structure Moderate (EC₅₀ ~5 µM) nsP1 GTP displacement inhibition Not reported
CHVB series Novel scaffold with triazolopyrimidinone core, substituent variations Comparable to MADTP nsP1 inhibition Under investigation

Key Insights

Position 3 Modifications :

  • The 3-phenyl group in the target compound is critical for binding to nsP1, as shown by resistance mutations (P34S) that disrupt interactions with the meta-substituted aryl ring .
  • MADTP-314, a 3-aryl analog with a meta-ethyl group, exhibits enhanced potency due to improved hydrophobic interactions with nsP1 .

Position 5 and 6 Substitutions: A 5-ethyl substituent (e.g., in MADTP-314) increases antiviral activity by stabilizing the planar conformation of the triazolopyrimidinone core . The 6-benzyl group in the target compound enhances solubility but may reduce target affinity compared to smaller alkyl groups (e.g., 6-butyl in ) .

Cross-Resistance Profiles :

  • The P34S mutation in nsP1 confers resistance to both the target compound and MADTP-314, suggesting a shared binding pocket .
  • The T246A mutation is unique to the target compound, indicating distinct interactions at the nsP1 active site .

Mechanistic Differentiation from Other nsP1 Inhibitors

While 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one and its analogs primarily inhibit nsP1 guanylylation, other classes of nsP1 inhibitors act through divergent mechanisms:

  • Lobaric acid: Displaces GTP from nsP1’s active site but lacks structural similarity to triazolopyrimidinones .
  • CHVB series : Shares the nsP1 target but exhibits a different resistance profile, suggesting alternative binding modes .

Structure-Activity Relationship (SAR) Highlights

  • Core Scaffold : The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one structure is essential for activity; substitution with [1,2,4]triazolo rings (e.g., ) abolishes antiviral effects .
  • Meta-Substituted Aryl Groups : Electron-withdrawing groups at the meta position of the 3-aryl ring enhance potency by optimizing π-π stacking with nsP1 .
  • Position 5 Modifications : Ethyl or methyl groups at position 5 improve metabolic stability without compromising activity .

Biological Activity

6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered attention for its potential pharmacological properties. This compound belongs to the triazolo-pyrimidine class and exhibits a variety of biological activities, including neuroprotective and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Formula : C17H14N6O
Molecular Weight : 302.33 g/mol
IUPAC Name : 6-benzyl-3-phenyltriazolo[4,5-d]pyrimidin-7-one

Neuroprotective Effects

Research has indicated that 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibits neuroprotective properties. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and inflammation.

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activities of 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one:

Study Type Findings Reference
NeuroprotectionProtects neuronal cells from oxidative stress
Anti-inflammatoryInhibits cytokine production
CytotoxicityLow cytotoxicity in normal cells

Case Studies

In a specific case study involving animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal damage as assessed by histological analysis.

The proposed mechanism for the biological activity of 6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one includes:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS levels in neuronal cells.
  • Modulation of Neurotransmitter Levels : It affects neurotransmitter systems that are critical for cognitive functions.
  • Regulation of Apoptotic Pathways : The compound alters the expression of key apoptotic proteins.

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